DHA vs. EPA in Human Monocyte Cytokine Suppression: Broad-Spectrum Anti-Inflammatory Potency
In a randomized, double-blind, crossover trial of 21 subjects with chronic inflammation (CRP > 2 µg/mL) supplemented with pure DHA or EPA (3 g/day each for 10 weeks), DHA produced significantly greater suppression of lipopolysaccharide (LPS)-induced pro-inflammatory gene expression in blood monocytes compared to EPA. DHA reduced TNFA expression by -45% (P < 0.001) and IL6 by -51% (P < 0.05) relative to control, whereas EPA reduced only TNFA by -20% (P < 0.03) with no significant effect on IL6 [1]. DHA also uniquely suppressed anti-inflammatory IL10 expression (-33%, P < 0.02) and secretion (-47%, P < 0.05), while EPA preserved IL-10 (+14% serum increase, P < 0.05).
| Evidence Dimension | LPS-induced monocyte gene expression change (median % change vs. control) |
|---|---|
| Target Compound Data | DHA: TNFA -45%, IL6 -51%, MCP1 -28%, IL10 -33%; TNF-α secretion -41%, MCP-1 secretion -29%, IL-10 secretion -47% |
| Comparator Or Baseline | EPA: TNFA -20%, IL6 no significant change, MCP1 no significant change, IL10 no suppression; serum IL-10 +14% |
| Quantified Difference | DHA suppressed TNFA 2.25-fold more than EPA (-45% vs. -20%); DHA uniquely suppressed IL6 by -51% (EPA: no effect); DHA suppressed IL-10 by -33% vs. EPA's preservation |
| Conditions | Human subjects (50-75 years) with chronic inflammation; 3 g/day pure DHA or EPA for 10 weeks; LPS-stimulated blood monocytes; qPCR and ECL assays |
Why This Matters
For researchers studying inflammation resolution or developing anti-inflammatory interventions, DHA's broad-spectrum cytokine suppression profile contrasts with EPA's more selective action, enabling targeted selection based on desired immunomodulatory breadth.
- [1] So J, Wu D, Lichtenstein AH, et al. Docosahexaenoic acid and eicosapentaenoic acid supplementation differentially modulate pro- and anti-inflammatory cytokines in subjects with chronic inflammation. Curr Dev Nutr. 2019;3(Suppl 1):nzz031.OR29-02-19. doi:10.1093/cdn/nzz031.OR29-02-19 View Source
